

Physical and chemical properties of 4-Phenylpentan-1-ol isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

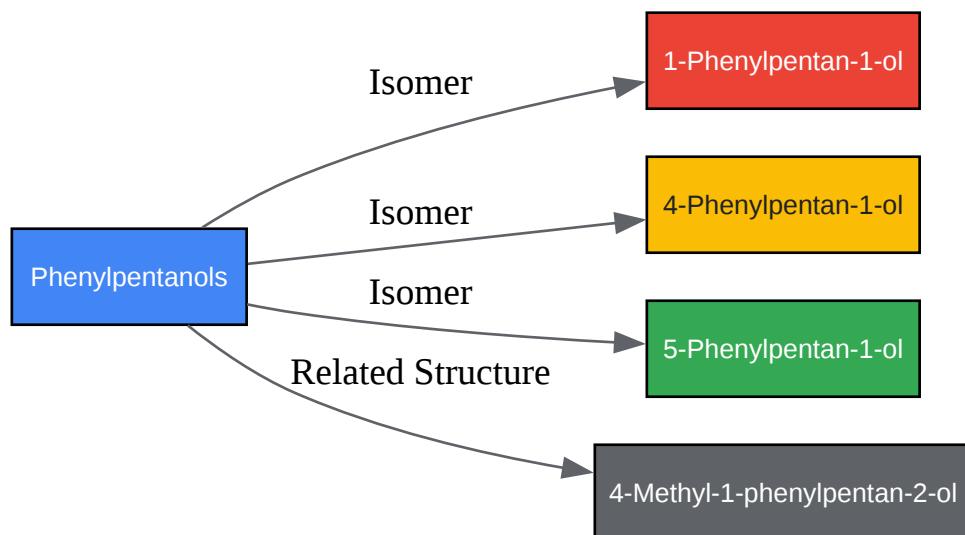
Compound Name: **4-Phenylpentan-1-ol**

Cat. No.: **B3114134**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **4-Phenylpentan-1-ol** and Its Isomers

For Researchers, Scientists, and Drug Development Professionals


This guide provides a comprehensive overview of the physical and chemical properties of **4-phenylpentan-1-ol** and its structural isomers. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, comparative data and detailing relevant experimental methodologies.

Introduction to Phenylpentanols

Phenylpentanols are organic compounds containing a phenyl group and a hydroxyl group attached to a pentane backbone. Their isomeric variations, based on the positions of these functional groups, lead to a range of physical and chemical characteristics. These compounds are of interest in various fields, including fragrance chemistry and as intermediates in the synthesis of pharmaceuticals. For instance, 1-phenylpentan-1-ol, also known as fenipentol, has been studied as a choleric agent, stimulating the secretion of bile.

Isomeric Landscape of Phenylpentanols

The structural isomers of phenylpentanol are determined by the location of the phenyl and hydroxyl groups on the five-carbon chain. This guide will focus on key isomers to illustrate the structure-property relationships.

[Click to download full resolution via product page](#)

Caption: Logical relationship of key phenylpentanol isomers.

Physical Properties

The physical properties of phenylpentanol isomers are significantly influenced by the positions of the phenyl and hydroxyl groups, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

Property	1- Phenylpentan- 1-ol	4- Phenylpentan- 1-ol	5- Phenylpentan- 1-ol	4-Methyl-1- phenylpentan- 2-ol
CAS Number	2216-34-4[1]	50593-33-4	10521-91-2	7779-78-4
Molecular Formula	C ₁₁ H ₁₆ O[1]	C ₁₁ H ₁₆ O	C ₁₁ H ₁₆ O[2]	C ₁₂ H ₁₈ O
Molecular Weight	164.26 g/mol [1]	164.24 g/mol	164.24 g/mol [2]	178.27 g/mol
Appearance	Colorless to pale yellow liquid[1]	-	Colorless liquid[2]	-
Boiling Point	249.00 °C[1]	-	155.00 °C @ 20.00 mm Hg[2]	-
Melting Point	-23.00 °C[1]	-	-	-
Density	0.9785 g/cm ³ [1]	-	0.970-0.977 g/cm ³ [2]	-
Refractive Index	1.5080	-	1.514-1.521	-
Vapor Pressure	0.0156 mmHg at 25°C	-	-	-

Chemical Properties and Reactivity

The chemical behavior of phenylpentanol isomers is dictated by the reactivity of the hydroxyl group and the aromatic phenyl ring.

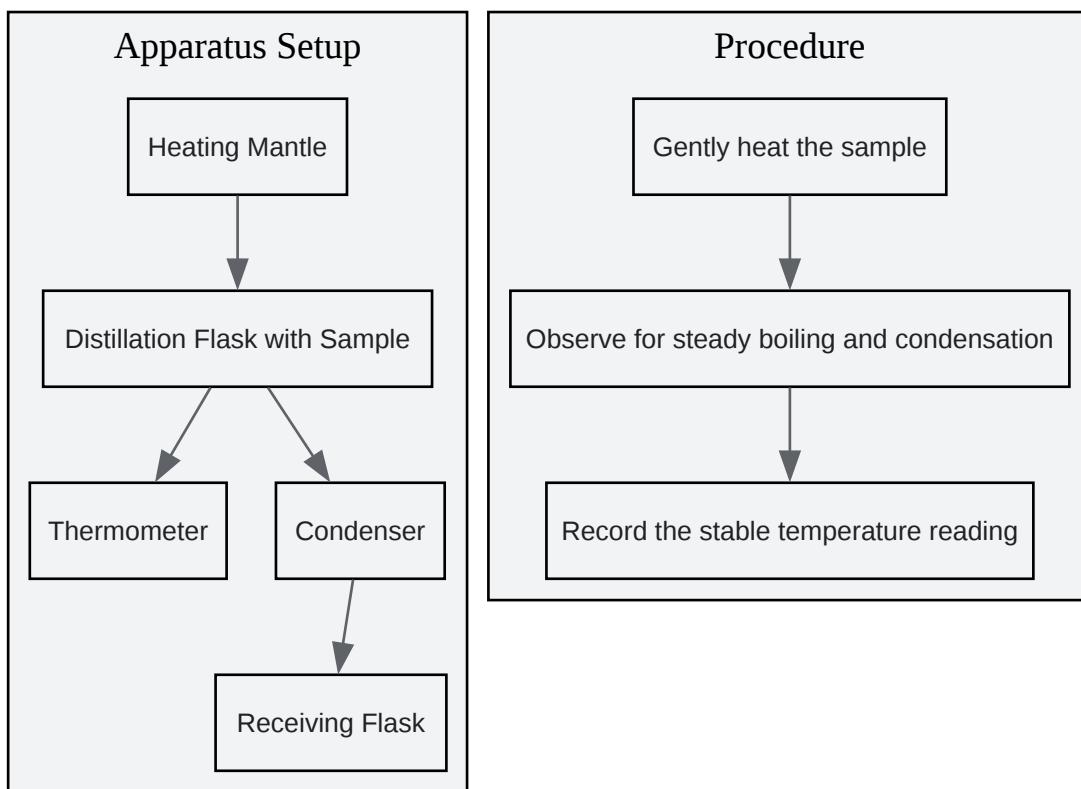
Solubility

The solubility of phenylpentanols is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar phenyl and pentyl groups, which favor solubility in nonpolar organic solvents. Generally, these compounds exhibit limited miscibility in water and are more soluble in solvents like hexane and benzene.[1]

Acidity

The hydroxyl group imparts weak acidity to these alcohols. The pKa of 1-phenylpentan-1-ol is predicted to be around 14.43. The proximity of the electron-withdrawing phenyl group can influence the acidity of the hydroxyl proton.

Oxidation


Primary alcohols, such as 5-phenylpentan-1-ol, can be oxidized to aldehydes and further to carboxylic acids. Secondary alcohols, if any among the isomers, would oxidize to ketones. Tertiary alcohols are resistant to oxidation under mild conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of these compounds.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Synthesis of Phenylpentanols

A common method for the synthesis of 1-phenylpentan-1-ol is the Grignard reaction, where phenylmagnesium bromide is reacted with an appropriate aldehyde.^[1] This versatile method can be adapted to synthesize various isomers by choosing the appropriate Grignard reagent and carbonyl compound.

Spectroscopic Data

While not the primary focus, it is important to note that spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of phenylpentanol isomers.

Applications and Biological Activity

Some phenylpentanol isomers have found applications in the fragrance industry due to their characteristic scents.^[1] As mentioned, 1-phenylpentan-1-ol (fenipentol) has demonstrated biological activity as a choleric agent, increasing the secretion of pancreatic juice and bile in animal studies. This suggests potential therapeutic applications that warrant further investigation.

Safety and Toxicology

Toxicological data for many phenylpentanol isomers is limited. For 4-methyl-1-phenylpentan-2-ol, a short-term toxicity study in rats established a no-untoward-effect level of 10 mg/kg/day.^[3] ^[4] At higher doses, effects such as reduced weight gain and changes in serum glucose were observed.^{[3][4]} Standard laboratory safety precautions should be followed when handling these compounds.

This guide serves as a foundational resource for understanding the properties of **4-phenylpentan-1-ol** and its isomers. Further research into the specific properties of each isomer will be beneficial for their potential applications in various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 标题 : Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats. 【化源网】 [chemsrc.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Phenylpentan-1-ol isomers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3114134#physical-and-chemical-properties-of-4-phenylpentan-1-ol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com